(3-Ethoxy-propyl)-(5-methyl-thiophen-2-ylmethyl)-amine hydrochloride
Overview
Description
(3-Ethoxy-propyl)-(5-methyl-thiophen-2-ylmethyl)-amine hydrochloride, more commonly known as EPTAM, is a versatile chemical compound with numerous applications in the scientific research field. With a molecular weight of 437.53 g/mol, EPTAM is a white, odorless crystalline powder with a melting point of 140-143°C and a solubility of 0.3 g/100 mL in water. EPTAM is an important reagent used in the synthesis of various organic compounds, making it a valuable tool for synthetic chemists and biochemists. Additionally, EPTAM has been studied for its potential applications in medicinal chemistry, including its mechanism of action and biochemical and physiological effects.
Scientific Research Applications
Polymer Chemistry and Materials Science
3-Ethoxypropylamine plays a crucial role in polymer chemistry. It is used to partially open the rigid oxetane chain during the synthesis of oxetane-based oligomers. By introducing this amine, specific properties can be tailored, such as flexibility, reactivity, and mechanical strength .
Adhesives and Coatings
Due to its reactivity, 3-ethoxypropylamine is employed in the formulation of adhesives and coatings. It acts as a crosslinking agent, enhancing the adhesion properties of these materials. Its ability to react with various functional groups makes it valuable in creating durable bonds between surfaces .
Corrosion Inhibition
Researchers explore 3-ethoxypropylamine as a potential corrosion inhibitor. By incorporating it into protective coatings or additives, it can mitigate the degradation of metals and alloys exposed to aggressive environments. Its amine functionality can form complexes with metal ions, preventing their oxidation and subsequent corrosion .
Organic Synthesis and Medicinal Chemistry
In organic synthesis, 3-ethoxypropylamine serves as a versatile building block. Chemists use it to introduce the ethoxypropylamine moiety into various molecules. Medicinal chemists may incorporate this group into drug candidates, aiming for improved pharmacokinetics or enhanced bioavailability .
Catalysis and Ligand Design
Researchers investigate the use of 3-ethoxypropylamine as a ligand in coordination chemistry. Its amine functionality can coordinate with transition metals, leading to novel catalysts. These catalysts find applications in organic transformations, such as C–C bond formation or asymmetric reactions .
Biomedical Applications
While still exploratory, 3-ethoxypropylamine shows promise in biomedical applications. Its reactivity allows for functionalization of biomolecules, such as proteins or nucleic acids. Researchers are investigating its use in drug delivery systems, bioconjugation, and targeted therapies .
properties
IUPAC Name |
3-ethoxy-N-[(5-methylthiophen-2-yl)methyl]propan-1-amine;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NOS.ClH/c1-3-13-8-4-7-12-9-11-6-5-10(2)14-11;/h5-6,12H,3-4,7-9H2,1-2H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXSMETHAPWTNSK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCCNCC1=CC=C(S1)C.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20ClNOS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.80 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Ethoxy-propyl)-(5-methyl-thiophen-2-ylmethyl)-amine hydrochloride | |
CAS RN |
1049713-65-6 | |
Record name | 2-Thiophenemethanamine, N-(3-ethoxypropyl)-5-methyl-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1049713-65-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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